molecular formula C7H13NO4 B2395584 Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester CAS No. 349119-43-3

Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester

Cat. No.: B2395584
CAS No.: 349119-43-3
M. Wt: 175.184
InChI Key: GTDYYZVXVKJQFK-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester is an organic compound with a complex structure. It is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetic acid moiety, a methoxyethyl group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester typically involves the esterification of acetic acid derivatives with 2-(2-methoxyethyl)amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include acetic anhydride and sulfuric acid as a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of advanced catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This acylation can alter the function of the target molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-methoxyethyl ester: Similar in structure but lacks the amino group.

    2-(2-Methoxyethoxy)acetic acid: Contains a similar methoxyethyl group but differs in its ester linkage.

    Methoxyacetic acid: A simpler analog with a single methoxy group.

Uniqueness

Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester is unique due to the presence of both the methoxyethyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-(2-methoxyethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-3-12-7(10)6(9)8-4-5-11-2/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDYYZVXVKJQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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